N-(4-methoxyphenyl)-2-methylaniline
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Overview
Description
N-(4-methoxyphenyl)-2-methylaniline is an organic compound that belongs to the class of aniline derivatives It is characterized by the presence of a methoxy group (-OCH₃) attached to the benzene ring and a methyl group (-CH₃) attached to the aniline nitrogen
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxyphenyl)-2-methylaniline can be achieved through several methods. One common approach involves the reaction of 4-methoxyaniline with 2-methylbenzoyl chloride in the presence of a base such as pyridine. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar reagents and conditions. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and distillation .
Chemical Reactions Analysis
Types of Reactions
N-(4-methoxyphenyl)-2-methylaniline undergoes various chemical reactions, including:
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, especially at the positions ortho and para to the methoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, ethanol as solvent.
Substitution: Halogens (e.g., bromine), nitrating agents (e.g., nitric acid), sulfuric acid as a catalyst.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated derivatives of this compound.
Scientific Research Applications
N-(4-methoxyphenyl)-2-methylaniline has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.
Medicine: Explored as a potential therapeutic agent in the treatment of certain diseases, including cancer.
Industry: Utilized in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism of action of N-(4-methoxyphenyl)-2-methylaniline involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The compound’s methoxy and methyl groups play a crucial role in its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- N-(4-methoxyphenyl)-2-methylbenzamide
- N-(4-methoxyphenyl)-2-methylphenylamine
- N-(4-methoxyphenyl)-2-methylphenylacetamide
Uniqueness
N-(4-methoxyphenyl)-2-methylaniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C14H15NO |
---|---|
Molecular Weight |
213.27 g/mol |
IUPAC Name |
N-(4-methoxyphenyl)-2-methylaniline |
InChI |
InChI=1S/C14H15NO/c1-11-5-3-4-6-14(11)15-12-7-9-13(16-2)10-8-12/h3-10,15H,1-2H3 |
InChI Key |
PTVYAMAREYFYBU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1NC2=CC=C(C=C2)OC |
Origin of Product |
United States |
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